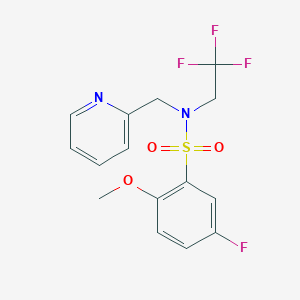

Cyclopropyl((4-iodophenyl)sulfonyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamides, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, can be achieved through various methods . One approach involves the reaction of sulfonic acids or its sodium salts under microwave irradiation . Another method uses the combination of H2O2 and SOCl2 for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides . These sulfonyl chlorides can then react with amines to produce the corresponding sulfonamides .Molecular Structure Analysis

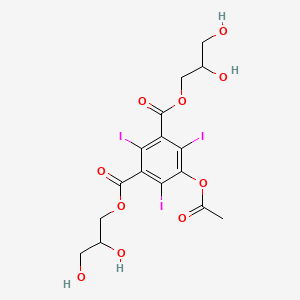

Cyclopropyl((4-iodophenyl)sulfonyl)amine has a molecular formula of C9H10INO2S . The cyclopropyl group is a chemical structure derived from cyclopropane . It has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .Chemical Reactions Analysis

Cyclopropyl-containing compounds can undergo various reactions . For instance, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings . Additionally, the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides can produce various substituted aryl cyclopropanes .Physical And Chemical Properties Analysis

Cyclopropyl((4-iodophenyl)sulfonyl)amine has a molecular weight of 323.15 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Enantioseparation in Chiral Ligand-Exchange Chromatography

Cyclopropyl-containing sulfonyl amino acids, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, have been used in the development of a chromatographic enantioselective method suitable for distinguishing and quantifying the resulting isomers . This method is particularly useful in the synthesis, analysis, and pharmacological characterization of rigid analogues of glutamic acid .

Synthesis of Sulfone Derivatives

Cyclopropyl((4-iodophenyl)sulfonyl)amine can be used in the ecofriendly synthesis of sulfone derivatives . The reaction involves glacial acetic acid and 30% hydrogen peroxide at room temperature . This method is beneficial for the preparation of various sulfone derivatives, which have numerous applications in medicinal chemistry .

Antimicrobial Activity

Quinoline derivatives incorporating a cyclopropyl ring and sulfone linkage, synthesized using Cyclopropyl((4-iodophenyl)sulfonyl)amine, have been evaluated for their anticipated antimicrobial activity . These compounds could potentially be used in the development of new antimicrobial drugs .

HOMO-LUMO Studies

Cyclopropyl((4-iodophenyl)sulfonyl)amine-based compounds have been used in HOMO-LUMO studies . These studies are crucial in understanding the electronic properties of molecules, which can provide insights into their reactivity and stability .

Drug Discovery

Compounds containing a cyclopropyl ring and sulfone linkage, such as Cyclopropyl((4-iodophenyl)sulfonyl)amine, are vital scaffolds for leads in drug discovery . They can be used to develop new drugs with improved efficacy and safety profiles .

Synthetic Organic Chemistry

Cyclopropyl((4-iodophenyl)sulfonyl)amine is an essential compound in synthetic organic chemistry . It can be used in the synthesis of various organic compounds, contributing to the advancement of this field .

Mécanisme D'action

While the specific mechanism of action for Cyclopropyl((4-iodophenyl)sulfonyl)amine is not explicitly mentioned in the search results, sulfonamides in general are known to inhibit bacterial synthesis of folic acid, an essential nutrient . This inhibition occurs because sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid .

Safety and Hazards

While specific safety data for Cyclopropyl((4-iodophenyl)sulfonyl)amine was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray . If swallowed or inhaled, medical attention should be sought immediately .

Propriétés

IUPAC Name |

N-cyclopropyl-4-iodobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCZGONWLWIQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl((4-iodophenyl)sulfonyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)

![4-Methoxy-2-(methoxymethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2947391.png)

![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)

![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/no-structure.png)

![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2947405.png)

![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2947409.png)